Icosapent Ethyl vs. Mixed Omega-3 Formulations: 38% Reduction in Major Cardiovascular Events in Real-World Cohort
In a retrospective, propensity-score matched cohort study of U.S. veterans, new users of icosapent ethyl (IPE) demonstrated a statistically significant 38% reduction in the rate of major adverse cardiovascular events (MACE) compared to new users of mixed omega-3 polyunsaturated fatty acid (OM-3) formulations [1]. The incidence rate for MACE was 37.53 per 100 person-years in the IPE cohort versus 43.18 per 100 person-years in the OM-3 cohort, with an adjusted hazard ratio of 0.62 (95% CI 0.56–0.69) [1]. This real-world analysis provides crucial comparative evidence that pure EPA therapy is superior to mixed EPA/DHA formulations in reducing cardiovascular events in a high-risk patient population.
| Evidence Dimension | Major Adverse Cardiovascular Events (MACE) rate |
|---|---|
| Target Compound Data | 37.53 per 100 person-years |
| Comparator Or Baseline | Mixed omega-3 (OM-3): 43.18 per 100 person-years |
| Quantified Difference | Adjusted HR 0.62 (95% CI 0.56-0.69); 38% relative reduction in MACE rate |
| Conditions | Retrospective, active comparator, new-user cohort study in 2,144 propensity-score matched pairs of U.S. veterans (mean age ~70 years, ~97% male). |
Why This Matters
This head-to-head real-world data directly informs procurement and clinical selection by demonstrating that pure EPA therapy (icosapent ethyl) offers a substantial and quantifiable advantage in reducing cardiovascular events over widely used mixed omega-3 supplements, justifying the selection of the pure compound for targeted cardiovascular risk reduction.
- [1] EVALUATING THE REAL-WORLD EFFECTIVENESS OF ICOSAPENT ETHYL VS. OMEGA-3 POLYSATURATED FATTY ACID ON MAJOR CARDIOVASCULAR ADVERSE EVENTS IN A RETROSPECTIVE NATIONWIDE VETERANS HEALTH ADMINISTRATION OBSERVATIONAL COHORT. J Am Coll Cardiol. 2024;83(13_Supplement):1323. View Source
